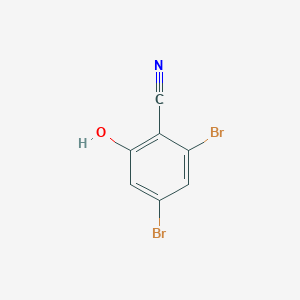
2,4-Dibromo-6-hydroxybenzonitrile
Overview
Description
2,4-Dibromo-6-hydroxybenzonitrile is a chemical compound belonging to the benzonitrile family. It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring, along with a nitrile group. This compound is known for its applications in various fields, including agriculture, where it is used as a herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-hydroxybenzonitrile typically involves the bromination of 4-hydroxybenzonitrile. This process can be carried out using an eco-friendly brominating reagent, which ensures high yield and purity . The reaction conditions generally include maintaining a controlled temperature and pH to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a modified co-precipitation method. This method involves the use of hydrotalcite nanosheets to intercalate the herbicide, resulting in high entrapment efficiencies and reduced volatility . This approach not only enhances the efficiency of the production process but also minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-hydroxybenzonitrile undergoes various chemical reactions, including hydrolysis, substitution, and oxidation.
Common Reagents and Conditions
Hydrolysis: This reaction is facilitated by soil actinobacteria, which exhibit nitrilase activities towards benzonitrile analogues. The reaction typically occurs at a temperature of 30°C and pH 8.0.
Substitution: Bromination reactions are common, where bromine atoms are introduced to the benzene ring.
Oxidation: This compound can be oxidized to form corresponding substituted benzoic acids.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, such as 3,5-dibromo-4-hydroxybenzoic acid .
Scientific Research Applications
2,4-Dibromo-6-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving the synthesis and reactivity of benzonitrile derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The primary mechanism of action of 2,4-Dibromo-6-hydroxybenzonitrile involves the inhibition of photosynthesis. It achieves this by blocking electron transport in the photosystem II complex within chloroplast thylakoid membranes . This inhibition prevents the formation of ATP and NADPH2, which are essential for plant growth, ultimately leading to plant death.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)
- 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)
- 2,6-Dichlorobenzonitrile (Dichlobenil)
Uniqueness
2,4-Dibromo-6-hydroxybenzonitrile is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to its analogues, it exhibits different reactivity and environmental behavior, making it suitable for specific applications in agriculture and research .
Properties
IUPAC Name |
2,4-dibromo-6-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEHUYDPUNXYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380517 | |
| Record name | 2,4-dibromo-6-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73289-86-8 | |
| Record name | Benzonitrile, 2,4-dibromo-6-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73289-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dibromo-6-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide](/img/structure/B1621764.png)













